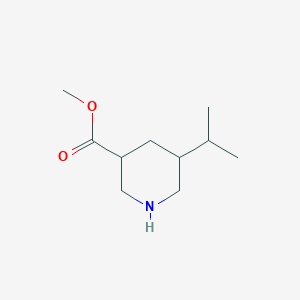

Methyl 5-(propan-2-YL)piperidine-3-carboxylate

Description

Methyl 5-(propan-2-yl)piperidine-3-carboxylate is a piperidine derivative featuring a carboxylate ester group at the 3-position and an isopropyl substituent at the 5-position of the six-membered saturated nitrogen-containing ring. Piperidine carboxylates are pivotal intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 5-propan-2-ylpiperidine-3-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 |

InChI Key |

VWJPXGOYFDXVAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)piperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and esterification reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring .

Scientific Research Applications

Methyl 5-(propan-2-yl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a building block for drug development, particularly in the design of piperidine-based therapeutics.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s piperidine core distinguishes it from aromatic pyridine derivatives, influencing flexibility, hydrogen-bonding capacity, and solubility. Key comparisons include:

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Functional Groups | CAS Number |

|---|---|---|---|---|

| Methyl 5-(propan-2-yl)piperidine-3-carboxylate | Piperidine | 5-isopropyl | Ester (3-carboxylate) | Not Available |

| Ethyl piperidine-3-carboxylate | Piperidine | None | Ester (3-carboxylate) | Not Available |

| Methyl 5-(dimethylamino)pyridine-3-carboxylate | Pyridine | 5-dimethylamino | Ester (3-carboxylate) | 29898-23-5 |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Pyridine | 3-chloro, 5-trifluoromethyl | Ester (2-carboxylate) | Not Provided |

Key Observations :

- Piperidine vs.

- Substituent Effects: The 5-isopropyl group in the target compound introduces steric bulk, which may hinder crystallization or enzymatic metabolism compared to smaller substituents (e.g., dimethylamino or halogen groups) .

Physical and Chemical Properties

Hydrogen-bonding patterns and substituent electronic effects critically influence properties such as melting points, solubility, and reactivity:

Table 2: Property Comparison

Key Observations :

- Hydrogen Bonding : Piperidine derivatives may form weaker hydrogen bonds than pyridine analogs due to reduced aromaticity, impacting crystal packing and solubility .

Biological Activity

Methyl 5-(propan-2-yl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is classified as an ester derived from piperidine. Its structural formula features a piperidine ring with a propan-2-yl group at the 5-position and a carboxylate group at the 3-position, which significantly influences its biological properties.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, thus contributing to its anti-inflammatory effects.

The biological activity of this compound is believed to involve interactions with various enzymes or receptors. For instance, it may bind to enzymes that play critical roles in inflammatory responses, thereby reducing inflammation and associated symptoms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key structural features and biological activities of selected piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl piperidine-3-carboxylate | Similar piperidine core | Moderate antimicrobial |

| 2-methyl-5-(propan-2-yl)piperidine | Similar structure with variations | Low anti-inflammatory |

| tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate | Different substituents affecting reactivity | High cytotoxicity |

This comparative analysis highlights that this compound possesses unique characteristics due to its specific substitution pattern, enhancing its reactivity and biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a therapeutic agent for bacterial infections.

- Inflammation Models : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, indicating its efficacy in managing inflammatory conditions .

- Cytotoxicity Assessments : Further investigations revealed that while the compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects against certain cancer cell lines at higher concentrations, warranting further exploration into its anticancer potential .

Q & A

Q. Table 1: Comparison of Reaction Conditions for Piperidine Derivatives

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Methanol | Reflux | 85% | |

| Copper chloride | Ethanol | 80°C | 78% |

Recommendation: Optimize catalyst loading (e.g., 10 mol% piperidine) and use anhydrous solvents to minimize side reactions. Monitor reaction progress via TLC or LC-MS.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: Key signals include the methyl ester group (δ ~3.7 ppm for OCH₃) and piperidine protons (δ 1.2–2.8 ppm for CH₂ groups). For structurally similar compounds, coupling constants (e.g., J = 9 Hz for dihydrothianaphthene CH groups) help confirm stereochemistry .

- IR: The ester carbonyl stretch (~1730 cm⁻¹) is critical for functional group identification .

- Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Note: Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals.

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is indispensable for resolving conformational isomers or stereochemical uncertainties. For example, SHELX refines twinned macromolecular data by adjusting parameters like TWIN and BASF to improve R-factors (<0.05 for high-resolution data) . Challenges include handling disordered solvent molecules; masking these regions during refinement improves model accuracy.

Case Study: A piperidine-containing thianaphthene derivative required anisotropic displacement parameter refinement to resolve axial/equatorial substituent positions .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., bioactivity)?

Methodological Answer:

Discrepancies often arise from incomplete force fields in molecular docking or unaccounted solvent effects.

- Step 1: Validate computational models (e.g., AutoDock Vina) using co-crystallized ligands from the PDB. Adjust grid parameters to cover the entire binding pocket.

- Step 2: Replicate experimental conditions (e.g., pH, temperature) in simulations. For example, protonation states of piperidine nitrogens dramatically affect binding affinity .

- Step 3: Use free-energy perturbation (FEP) or molecular dynamics (MD) to account for conformational flexibility.

Example: A pyridine-3-carboxylate analog showed poor in vitro activity despite high docking scores; MD simulations revealed steric clashes not evident in static models .

Advanced: What strategies enhance the pharmacokinetic (PK) profile of this compound in drug development?

Methodological Answer:

- Lipophilicity Optimization: Introduce fluorine substituents (e.g., trifluoromethyl groups) to improve membrane permeability, as seen in analogs like Methyl 5-(trifluoromethyl)piperidine-3-carboxylate .

- Metabolic Stability: Replace labile esters (e.g., methyl) with tert-butyl or pro-drug motifs. Piperidine N-methylation reduces CYP450-mediated oxidation .

- Solubility: Co-crystallization with cyclodextrins or formulation as hydrochloride salts enhances aqueous solubility.

Q. Table 2: PK Modifications for Piperidine Derivatives

| Modification | Effect on PK | Example Compound |

|---|---|---|

| Fluorination | ↑ LogP, ↑ Bioavailability | Methyl 5-(CF₃)-piperidine |

| N-Methylation | ↓ CYP450 Metabolism | N-Methylpiperidine analog |

| Salt Formation | ↑ Solubility | Hydrochloride salt |

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Systematically vary the propan-2-yl and ester groups. For example, replace the methyl ester with ethyl or benzyl to assess steric/electronic effects .

- Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. For a triazolopyrimidine analog, IC₅₀ values correlated with substituent electronegativity .

- Data Analysis: Use multivariate regression (e.g., PLS) to link structural descriptors (Hammett σ, π parameters) to activity.

Example: A pyridine-2-carboxylate derivative showed 10-fold higher activity than its 3-carboxylate isomer due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.